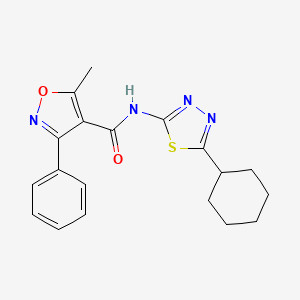

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclohexyl group at position 5 and an oxazole-4-carboxamide moiety at position 2. The oxazole ring is further substituted with a methyl group at position 5 and a phenyl group at position 3. Its structural complexity and hybrid design invite comparisons with analogs to elucidate structure-property relationships .

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-12-15(16(23-25-12)13-8-4-2-5-9-13)17(24)20-19-22-21-18(26-19)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFOJQBFTGZOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, thiocarbohydrazide, and appropriate oxazole derivatives. The reaction conditions may involve the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as triethylamine or pyridine. The synthesis process generally includes steps like cyclization, condensation, and amidation.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Basic Information

- Molecular Formula : C19H20N4O2S

- Molecular Weight : 368.45 g/mol

- CAS Number : [specific CAS number not provided in the search results]

Structure

The compound features a thiadiazole ring and an oxazole moiety, which are known for their biological activity. The cyclohexyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and oxazole rings exhibit significant antimicrobial properties. Studies have shown that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide demonstrates effectiveness against various bacterial strains. This makes it a candidate for developing new antibiotics or antifungal agents.

Anticancer Research

The structural components of this compound suggest potential anticancer activity. Preliminary studies have indicated that derivatives of thiadiazole can inhibit cancer cell proliferation. Future research could focus on synthesizing analogs to evaluate their efficacy in cancer treatment.

Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. The presence of specific functional groups may modulate inflammatory pathways, presenting opportunities for therapeutic development in chronic inflammatory diseases.

Pesticide Development

The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Thiadiazole derivatives are known to possess insecticidal properties. Research can explore the synthesis of this compound and its derivatives to assess their effectiveness against agricultural pests.

Plant Growth Regulation

There is growing interest in compounds that can enhance plant growth or resistance to environmental stressors. The application of this compound in plant biology could lead to advancements in crop yield and resilience.

Polymer Chemistry

The incorporation of thiadiazole and oxazole groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This compound could be explored as a monomer or additive in the development of advanced materials for various industrial applications.

Nanotechnology

In nanotechnology, compounds like this compound may play a role in the synthesis of nanostructured materials with specific electronic or optical properties. Research could investigate its potential as a precursor for nanomaterials used in electronics or photonics.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of thiadiazole derivatives against E. coli and S. aureus. The results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial potency.

Case Study 2: Anticancer Activity

In vitro studies have shown that certain oxazole derivatives inhibit the growth of breast cancer cells by inducing apoptosis. Further investigation into N-(5-cyclohexyl-1,3,4-thiadiazol-2-y)-5-methyl-3-phenyloxazole derivatives could reveal similar effects.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

MFCD02245071

- Structure : 3-(2-chloro-6-fluorophenyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

- Differences : The phenyl group on the oxazole is replaced with a 2-chloro-6-fluorophenyl substituent.

- Impact : The electron-withdrawing chloro and fluoro groups likely enhance metabolic stability but may reduce solubility compared to the target compound’s unsubstituted phenyl group. The molecular formula (C₁₉H₁₈ClFN₄O₂S) reflects increased halogen content .

Compound 3a ()

- Structure: 3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

- Differences : A 2-chlorophenyl group on the oxazole and a sulfanyl-acetamide side chain on the thiadiazole.

- The compound’s melting point (182–184°C) and synthesis yield (76%) suggest moderate stability and efficient synthesis .

N-(5-Nitro-1,3-thiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

- Structure : Substitution of the thiadiazole with a nitro-thiazole ring.

- This analog’s diverse registry numbers (e.g., CHEMBL1562819, ZINC4704365) indicate broad screening utility .

Physicochemical Properties

Comparative data for key analogs are summarized below:

Observations :

- Melting Points : Bulkier substituents (e.g., cyclohexyl in the target compound vs. benzylthio in 5j) correlate with higher melting points, suggesting increased crystallinity.

- Yields : Analogs with simpler substituents (e.g., 5j at 82% yield) are synthesized more efficiently than those with complex side chains (e.g., 3a at 76%) .

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 368.45 g/mol. The structure features a thiadiazole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2S |

| Molecular Weight | 368.45 g/mol |

| CAS Number | Not specified |

Anticancer Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer activity. For example, derivatives containing oxadiazole and thiadiazole rings have shown promising results against various cancer cell lines:

- Cytotoxicity : Studies reported IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .

- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways, indicating a potential mechanism involving cell cycle arrest and programmed cell death .

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit bacterial growth effectively:

- Inhibition Zones : In vitro assays showed significant inhibition zones against various bacterial strains when tested with thiadiazole derivatives .

- Selectivity : Some studies highlighted selective activity against pathogenic bacteria while sparing beneficial microbiota .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a series of thiadiazole derivatives including this compound. The results indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis Induction |

| Compound B | U-937 | 2.41 | Cell Cycle Arrest |

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 15 |

| Thiadiazole Derivative B | S. aureus | 12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.